1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-15(23-19(24)20-11-14-8-5-9-26-14)10-16-18(21-12)25-17(22-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXAFJJUZYZNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates an oxazole ring fused with a pyridine moiety and a thiophene substituent, suggests promising biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 328.4 g/mol. The structural features can be summarized as follows:
| Component | Description |
|---|---|
| Oxazole Ring | Contributes to potential biological activity |
| Pyridine Moiety | Enhances interaction with biological targets |
| Thiophene Substituent | May influence pharmacological properties |
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies indicate that it may modulate enzymatic activities related to cell proliferation and apoptosis pathways, showcasing potential anticancer properties. The binding affinity to these targets is still under investigation but is crucial for understanding its therapeutic potential.
Biological Activity
Research on compounds similar to This compound has revealed several key biological activities:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : There is evidence suggesting that derivatives may possess antimicrobial effects against specific pathogens.
- Enzyme Inhibition : Some studies indicate that these compounds can inhibit particular enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar oxazole-pyridine derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting that the incorporation of oxazole and pyridine rings enhances anticancer activity.
Study 2: Enzyme Interaction
Research published in Bioorganic & Medicinal Chemistry Letters examined the interaction between thiophene-containing ureas and protein targets. The findings demonstrated that these compounds could effectively inhibit specific kinases, which are crucial for cancer cell signaling pathways.
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of various derivatives containing the oxazole-pyridine structure. The results showed that some compounds exhibited significant activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Effect |
|---|---|---|
| This compound | Anticancer | Inhibits cell proliferation |
| N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole | Antimicrobial | Active against Gram-positive bacteria |
| 3-cyano-5-[4-hydroxyphenyl)diazenyl]-4-methylpyridin | Enzyme Inhibition | Kinase inhibition |
Comparison with Similar Compounds
Triazole-Containing Urea Derivatives ()
Example Compound : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea
- Core Structure : Urea linked to a 1,2,4-triazole and phenyl group.
- Key Differences :
- The triazole ring replaces the oxazolo-pyridine core, altering electronic properties (triazoles are more electron-deficient).
- A phenylthioether linker is present instead of a thiophenmethyl group.
- Synthesis : Reacts 1,2,4-triazole derivatives with phenyl isocyanates in THF, followed by recrystallization .
- Implications : Triazoles often enhance metabolic stability but may reduce kinase selectivity compared to oxazolo-pyridines.
Thiazolo-pyridine Urea Analog ()
Example Compound : 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea
- Core Structure : Thiazolo-pyridine replaces oxazolo-pyridine.
- Key Differences :
- Thiazolo (sulfur-containing) vs. oxazolo (oxygen-containing) rings: Sulfur increases lipophilicity and may enhance membrane permeability.
- Substituents: Chloro and methoxy groups on the pyridine vs. methyl and phenyl on the target compound.
- Storage : Stable at room temperature under inert atmosphere .
Triazolo-pyridazine Urea Derivative ()
Example Compound : 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea
- Core Structure : Triazolo-pyridazine with an ethyloxy linker.
- Key Differences :
- Triazolo-pyridazine (a fused six-membered ring) vs. oxazolo-pyridine (five-membered oxazole fused to pyridine).
- Thiophen-2-yl group is directly attached vs. thiophen-2-ylmethyl in the target compound.
Fluorinated Nucleoside Analogs ()
Example Compounds : Fluorinated triazole-linked nucleosides with urea moieties.
- Core Structure : Urea bridges fluorinated chains and nucleoside analogs.
- Key Differences :
- Fluorinated chains enhance hydrophobicity and metabolic resistance.
- Nucleoside components suggest antiviral or antimetabolite applications, unlike the kinase-targeting oxazolo-pyridine.
- Synthesis : Multi-step protocols involving click chemistry and fluorinated reagents .
Triazine-based Urea/Thiourea Compounds ()
Example Compound : 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea
- Core Structure : Triazine ring with urea and thiourea groups.
- Key Differences :
- Triazine core vs. oxazolo-pyridine: Triazines are planar and electron-poor, favoring intercalation or hydrogen bonding.
- Thiourea group introduces sulfur, affecting solubility and redox activity.
- Synthesis : Three-component coupling of triazole, urea, and thiourea under varied temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
